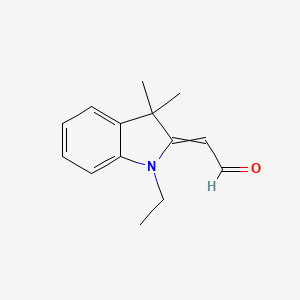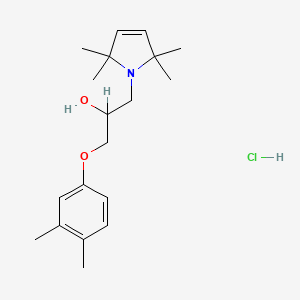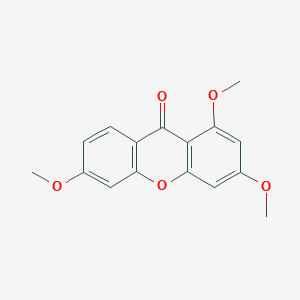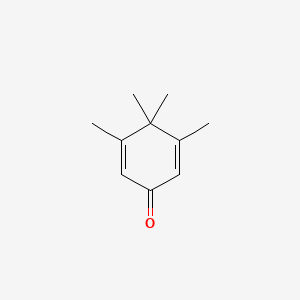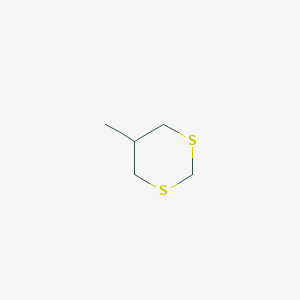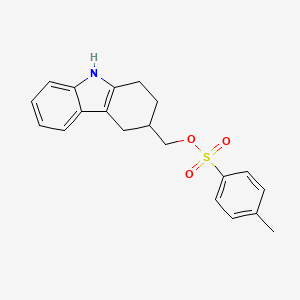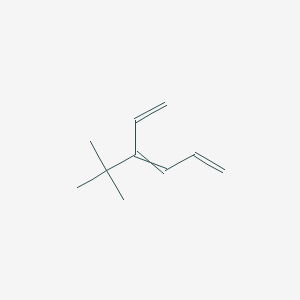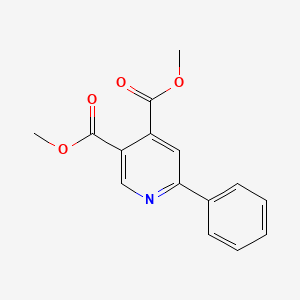
Platinum;tris(4-methylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphine typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-methylphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of metal salts and under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Oxidation: Tris(4-methylphenyl)phosphine oxide.
Substitution: Various metal-phosphine complexes depending on the metal salt used.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds and catalysis of organic reactions.
Biology: Employed in the study of enzyme models and biological systems involving metal centers.
Medicine: Platinum complexes with tris(4-methylphenyl)phosphine exhibit antitumor activity.
Industry: Utilized in the fabrication of semiconducting nanofibers and stabilization of peroxides.
Wirkmechanismus
The mechanism by which tris(4-methylphenyl)phosphine exerts its effects involves coordination to metal centers, stabilizing them and facilitating various catalytic processes. The phosphine ligand donates electron density to the metal, enhancing its reactivity and enabling the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylthiophenyl)phosphine
- Tris(2-methylphenyl)phosphine
Uniqueness
Tris(4-methylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand for stabilizing metal centers and facilitating catalytic reactions. Its methyl groups provide a balance between electron-donating and steric effects, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
33937-28-9 |
|---|---|
Molekularformel |
C63H63P3Pt |
Molekulargewicht |
1108.2 g/mol |
IUPAC-Name |
platinum;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pt/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
InChI-Schlüssel |
SSTRLPZZUUXBMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


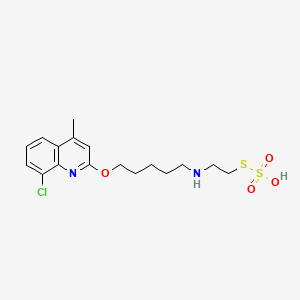
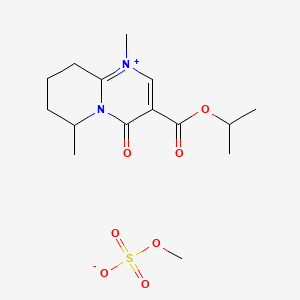

![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
